molecular formula C11H13NO4 B1446902 2,5-Dioxopyrrolidin-1-yl hept-6-ynoate CAS No. 917222-23-2

2,5-Dioxopyrrolidin-1-yl hept-6-ynoate

Cat. No. B1446902
M. Wt: 223.22 g/mol
InChI Key: KENPLOYECFEPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxopyrrolidin-1-yl hept-6-ynoate is an amine reactive four carbon reagent . It can be used for derivatizing peptides, antibodies, amine coated surfaces, etc . The alkyne group in the compound reacts with azide-bearing compounds or biomolecules in copper-catalyzed Click Chemistry reactions .


Molecular Structure Analysis

The molecular formula of 2,5-Dioxopyrrolidin-1-yl hept-6-ynoate is C11H13NO4 . Its molecular weight is 223.2 .


Chemical Reactions Analysis

The compound is known to react with azide-bearing compounds or biomolecules in copper-catalyzed Click Chemistry reactions .


Physical And Chemical Properties Analysis

The boiling point of 2,5-Dioxopyrrolidin-1-yl hept-6-ynoate is predicted to be 334.9±44.0 °C . Its density is predicted to be 1.23±0.1 g/cm3 .

Scientific Research Applications

“2,5-Dioxopyrrolidin-1-yl hept-6-ynoate” is an amine reactive four carbon reagent . It can be used for derivatizing peptides, antibodies, amine coated surfaces, etc . The alkyne group in the compound reacts with azide-bearing compounds or biomolecules in copper catalyzed Click Chemistry reactions .

This compound is often used in the field of biochemistry and molecular biology, particularly in the study of proteins and antibodies. Its primary application is in the modification of these biomolecules to allow for further study or manipulation .

The method of application typically involves mixing the “2,5-Dioxopyrrolidin-1-yl hept-6-ynoate” with the biomolecule of interest in a suitable buffer. The reaction is then allowed to proceed under controlled conditions. The exact parameters of the reaction (such as temperature, pH, and reaction time) can vary depending on the specific experiment .

  • Protein Labeling This compound can be used for protein labeling . The alkyne group in the compound can react with azide-bearing proteins in a copper-catalyzed Click Chemistry reaction . This allows the protein to be tagged and tracked, which is useful in various biological studies .

  • Antibody Derivatization “2,5-Dioxopyrrolidin-1-yl hept-6-ynoate” can be used for antibody derivatization . This process involves chemically modifying antibodies to enhance their stability, solubility, or functionality . The alkyne group in the compound can react with azide-bearing antibodies in a copper-catalyzed Click Chemistry reaction .

  • Surface Modification This compound can be used for the modification of amine-coated surfaces . The alkyne group in the compound can react with azide-bearing surfaces in a copper-catalyzed Click Chemistry reaction . This can be used to create functionalized surfaces for various applications, such as biosensors .

  • Drug Delivery “2,5-Dioxopyrrolidin-1-yl hept-6-ynoate” could potentially be used in drug delivery systems . The compound could be used to modify drug molecules or drug carriers, allowing them to be more effectively delivered to their target .

  • Bioconjugation This compound can be used in bioconjugation , a process that involves attaching two biomolecules together. The alkyne group in the compound can react with azide-bearing biomolecules in a copper-catalyzed Click Chemistry reaction . This can be used in various applications, such as the creation of antibody-drug conjugates .

  • Chemical Biology “2,5-Dioxopyrrolidin-1-yl hept-6-ynoate” can be used in chemical biology . The compound can be used to modify biomolecules, allowing researchers to study their function and interactions .

  • Bioconjugation In bioconjugation, this compound can be used to attach two biomolecules together . The alkyne group in the compound can react with azide-bearing biomolecules in a copper-catalyzed Click Chemistry reaction . This can be used in various applications, such as the creation of antibody-drug conjugates .

  • Drug Delivery “2,5-Dioxopyrrolidin-1-yl hept-6-ynoate” could potentially be used in drug delivery systems . The compound could be used to modify drug molecules or drug carriers, allowing them to be more effectively delivered to their target .

  • Surface Modification This compound can be used for the modification of amine-coated surfaces . The alkyne group in the compound can react with azide-bearing surfaces in a copper-catalyzed Click Chemistry reaction . This can be used to create functionalized surfaces for various applications, such as biosensors .

  • Antibody Derivatization “2,5-Dioxopyrrolidin-1-yl hept-6-ynoate” can be used for antibody derivatization . This process involves chemically modifying antibodies to enhance their stability, solubility, or functionality . The alkyne group in the compound can react with azide-bearing antibodies in a copper-catalyzed Click Chemistry reaction .

  • Protein Labeling This compound can be used for protein labeling . The alkyne group in the compound can react with azide-bearing proteins in a copper-catalyzed Click Chemistry reaction . This allows the protein to be tagged and tracked, which is useful in various biological studies .

  • Chemical Biology “2,5-Dioxopyrrolidin-1-yl hept-6-ynoate” can be used in chemical biology . The compound can be used to modify biomolecules, allowing researchers to study their function and interactions .

Safety And Hazards

In case of skin contact with 2,5-Dioxopyrrolidin-1-yl hept-6-ynoate, it’s recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) hept-6-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-3-4-5-6-11(15)16-12-9(13)7-8-10(12)14/h1H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENPLOYECFEPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl hept-6-ynoate

Synthesis routes and methods

Procedure details

6-heptynoic acid (5) (≧97%, TCI, Portland, Oreg.) (1 g, 7.9 mmol, 1 equiv.) was dissolved in 100 ml of anhydrous methylene chloride. N-hydroxysuccinimide (NHS) (98+%, Acros, New Jersey) (2.3 g, 19.8 mmol, 2.5 equiv.) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (98+%, Alfa Aesar) (2.3 g, 11.9 mmol, 1.5 equiv.) was added to the above solution. The resulting reaction mixture was stirred at room temperature overnight (18 hours) before 500 ml of a saturated sodium bicarbonate aqueous solution was added to it. The aqueous phase was extracted with 500 ml of ether. The ether extract was combined with the methylene chloride phase, washed with 500 ml of water and 500 ml of brine, and then dried with anhydrous magnesium sulfate. After magnesium sulfate was filtered away and the solvent was removed by rotary evaporation, an off-white solid (1.3 g, 72% yield) was obtained after being further dried overnight under vacuum. This solid was then used directly in the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Rich, E Zhang, A Dickey, H Jones, K Cannon… - BioRxiv, 2020 - biorxiv.org
Optogenetics, the genetic incorporation of light-sensitive proteins such as Channelrhodopsin-2 (ChR2) into target mammalian neurons, has enabled activation, silencing, and receptor …
Number of citations: 3 www.biorxiv.org
M Fischer, A Zimmerman, E Zhang, J Kolis, A Dickey… - Plos one, 2023 - journals.plos.org
Due to increasing advances in their manufacture and functionalization, nanoparticle-based systems have become a popular tool for in vivo drug delivery and biodetection. Recently, …
Number of citations: 6 journals.plos.org
OA Mass, DR Watt, LK Patten, RD Pensack… - Physical Chemistry …, 2023 - pubs.rsc.org
A bacteriochlorophyll a (Bchla) dimer is a basic functional unit in the LH1 and LH2 photosynthetic pigment–protein antenna complexes of purple bacteria, where an ordered, close …
Number of citations: 6 pubs.rsc.org
TR O'Leary - 2020 - search.proquest.com
The introduction of the anticoagulant drug heparin nearly a century ago gave physicians the ability to precisely control blood clotting. Yet the difficulty in synthesizing heparin …
Number of citations: 3 search.proquest.com
J Waybright - 2017 - search.proquest.com
Lipids serve a diverse array of functions including maintaining cellular structure and compartmentalization, regulating post-translational modifications of proteins, and as members of …
Number of citations: 3 search.proquest.com

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